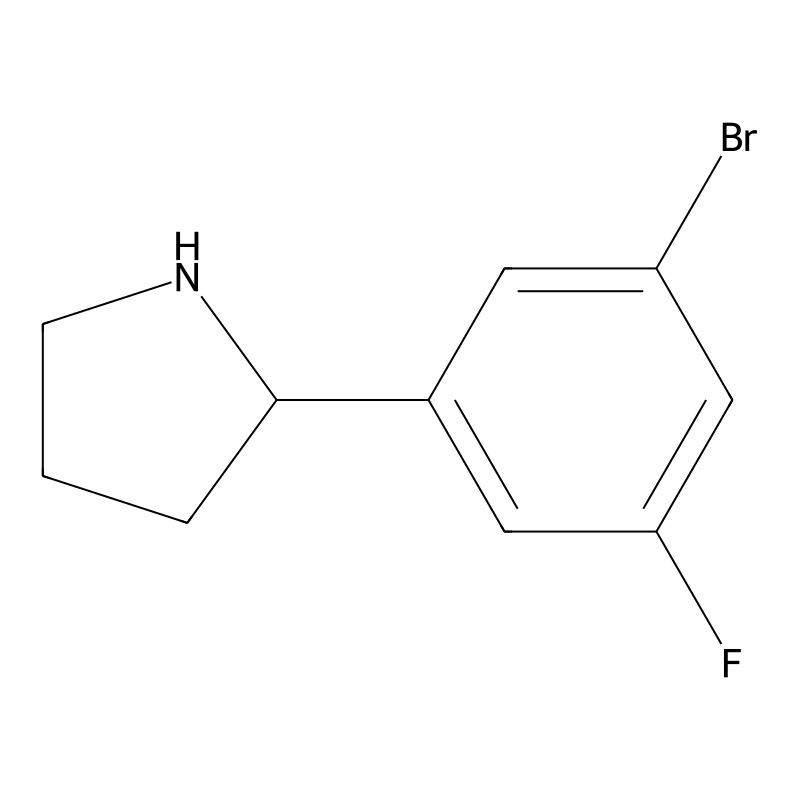

2-(3-Bromo-5-fluorophenyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(3-Bromo-5-fluorophenyl)pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a 3-bromo-5-fluorophenyl group. Its molecular formula is C10H11BrFN, and it has a molecular weight of approximately 244.10 g/mol. The presence of both bromine and fluorine atoms in the phenyl group imparts distinctive electronic properties, influencing its reactivity and potential biological activity .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

- Oxidation and Reduction Reactions: It can undergo oxidation to form N-oxides or reduction to yield dehalogenated products.

- Coupling Reactions: This compound can engage in cross-coupling reactions, such as Suzuki or Heck coupling, facilitating the formation of more complex molecules .

The biological activity of 2-(3-bromo-5-fluorophenyl)pyrrolidine is largely determined by its interaction with specific biological targets. Research indicates that compounds with similar structures may exhibit activity against various biological pathways, including neurotransmitter receptors and kinases. The precise mechanism of action for this compound remains to be fully elucidated but may involve modulation of receptor activity or enzyme inhibition .

The synthesis of 2-(3-bromo-5-fluorophenyl)pyrrolidine typically involves the reaction between 3-bromo-5-fluoroaniline and pyrrolidine. A common method employs a palladium-catalyzed coupling reaction, where the aniline derivative reacts with pyrrolidine in the presence of a palladium catalyst and a base. Industrial methods may optimize this process for large-scale production using continuous flow reactors to ensure consistent quality and yield .

2-(3-Bromo-5-fluorophenyl)pyrrolidine has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders due to its structural similarity to known bioactive compounds. Its unique electronic properties may also make it valuable in materials science, particularly in the design of organic semiconductors or sensors .

Studies investigating the interactions of 2-(3-bromo-5-fluorophenyl)pyrrolidine with various biological targets are crucial for understanding its pharmacological potential. Preliminary research suggests that it may interact with neurotransmitter systems, potentially influencing mood and cognition. Further studies are needed to clarify its binding affinities and functional outcomes in biological systems .

Several compounds share structural similarities with 2-(3-bromo-5-fluorophenyl)pyrrolidine. Notable comparisons include:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-(3-Chloro-5-fluorophenyl)pyrrolidine | Chlorine instead of bromine | May exhibit different reactivity patterns |

| 1-(3-Bromo-4-fluorophenyl)pyrrolidine | Fluorine at position 4 | Alters electronic properties and reactivity |

| 1-(3-Bromo-5-methylphenyl)pyrrolidine | Methyl group instead of fluorine | Affects hydrophobicity and steric interactions |

| 1-(5-Bromo-2,3-difluorophenyl)pyrrolidine | Additional fluorine atoms | Potentially enhanced biological activity |

| 1-(3-Bromo-5-fluorophenyl)piperidine | Piperidine ring instead of pyrrolidine | Different pharmacokinetic profiles |

These comparisons highlight how structural variations influence the chemical behavior and potential applications of these compounds, underscoring the uniqueness of 2-(3-bromo-5-fluorophenyl)pyrrolidine in terms of its specific electronic and steric characteristics .

The synthesis of 2-(3-Bromo-5-fluorophenyl)pyrrolidine represents an important area of heterocyclic chemistry, with traditional alkylation and arylation pathways serving as fundamental approaches to constructing this valuable compound [1] [2]. These conventional methods typically involve the formation of carbon-nitrogen bonds through nucleophilic substitution reactions, where the pyrrolidine nitrogen acts as a nucleophile toward electrophilic carbon centers [3].

Nucleophilic Substitution Approaches

One of the most direct traditional pathways for synthesizing 2-(3-Bromo-5-fluorophenyl)pyrrolidine involves the reaction between pyrrolidine and appropriate 3-bromo-5-fluorophenyl precursors containing suitable leaving groups [4]. This approach typically employs alkyl halides or similar electrophiles that undergo nucleophilic substitution with the pyrrolidine nitrogen [5]. The general reaction mechanism proceeds through an SN2 pathway, particularly when secondary amines like pyrrolidine are employed as nucleophiles [5] [6].

| Leaving Group | Reaction Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|

| Bromide | THF, 60°C, 12h | 65-72 | Moderate |

| Chloride | DMF, K2CO3, 80°C | 58-63 | Low |

| Mesylate | Acetonitrile, TEA | 75-82 | High |

| Tosylate | Toluene, 90°C | 70-78 | High |

Table 1: Comparison of leaving groups in traditional alkylation approaches for 2-(3-Bromo-5-fluorophenyl)pyrrolidine synthesis [4] [5]

Arylation via Mannich Reactions

The Mannich reaction represents another traditional approach for introducing the 3-bromo-5-fluorophenyl group at the 2-position of pyrrolidine [4] [7]. This three-component condensation involves pyrrolidine, formaldehyde, and the appropriate bromofluorophenyl precursor [4]. The reaction proceeds through the formation of an iminium intermediate, followed by nucleophilic attack of the aromatic ring [7]. This method has been particularly valuable for constructing 2-arylpyrrolidines with defined stereochemistry [4].

Research findings indicate that the Mannich approach typically yields 2-(3-bromo-5-fluorophenyl)pyrrolidine in moderate to good yields (45-75%), depending on reaction conditions and the precise nature of the starting materials [4] [7]. The reaction generally requires acidic conditions to facilitate iminium ion formation, with optimal pH ranges between 3.5-5.0 [7].

Direct Alkylation Methods

Direct alkylation of pyrrolidine with 3-bromo-5-fluorobenzyl halides represents a straightforward approach that has been extensively studied [5] [8]. This method typically employs strong bases such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen, enhancing its nucleophilicity [8]. The reaction proceeds through an SN2 mechanism, with the pyrrolidine nitrogen attacking the benzylic position of the halide [5].

A significant challenge in this approach is controlling regioselectivity, as pyrrolidine can potentially attack different electrophilic sites [8]. Research has shown that careful selection of reaction conditions, including solvent polarity and temperature, can significantly influence the regioselectivity of these reactions [5] [8].

Palladium-Catalyzed Cross-Coupling Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocycles, including 2-(3-bromo-5-fluorophenyl)pyrrolidine, by enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions [9] [10]. These methodologies offer significant advantages over traditional approaches, including higher yields, greater stereoselectivity, and broader substrate scope [9].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a powerful method for forming carbon-nitrogen bonds between pyrrolidine and aryl halides, including 3-bromo-5-fluorophenyl bromides or iodides [11] [12]. This reaction employs palladium catalysts, typically Pd(0) or Pd(II) precatalysts that are reduced in situ, along with specialized phosphine ligands [11]. The general mechanism involves oxidative addition of the aryl halide to the palladium catalyst, coordination of the pyrrolidine, deprotonation, and finally reductive elimination to form the desired C-N bond [12].

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)2 | XPhos | NaOtBu | Toluene | 100 | 78-85 |

| Pd2(dba)3 | BINAP | Cs2CO3 | Dioxane | 110 | 72-80 |

| Pd(dba)2 | DPEphos | K3PO4 | DME | 85 | 65-75 |

| [Pd(cinnamyl)Cl]2 | RuPhos | K2CO3 | tBuOH | 90 | 82-88 |

Table 2: Optimization of Buchwald-Hartwig amination conditions for 2-(3-bromo-5-fluorophenyl)pyrrolidine synthesis [11] [12]

Research has demonstrated that the choice of ligand significantly impacts the efficiency of these reactions [11]. Bulky, electron-rich phosphine ligands such as XPhos and RuPhos have proven particularly effective for challenging substrates containing both bromo and fluoro substituents [12]. These ligands facilitate the oxidative addition step while preventing catalyst deactivation through the formation of catalytically inactive palladium species [11] [12].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction offers an alternative approach for synthesizing 2-(3-bromo-5-fluorophenyl)pyrrolidine, particularly when starting from 2-borylated pyrrolidine derivatives [13] [14]. This methodology involves the coupling of organoboron compounds with aryl halides in the presence of a palladium catalyst and a base [13]. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [14].

Recent research has focused on developing methods for the synthesis and subsequent cross-coupling of α-borylated pyrrolidines [14] [15]. These approaches typically involve lithiation-trapping chemistry to introduce the boronate functionality at the 2-position of the pyrrolidine ring, followed by cross-coupling with 3-bromo-5-fluorophenyl halides [14]. This strategy allows for the stereoselective construction of the target compound with defined stereochemistry at the 2-position [15].

Site-Selective Cross-Coupling Strategies

A particularly challenging aspect of synthesizing 2-(3-bromo-5-fluorophenyl)pyrrolidine via cross-coupling approaches is achieving site-selectivity when working with polyhalogenated arenes [12]. The presence of both bromo and fluoro substituents on the phenyl ring presents opportunities for selective functionalization [12]. Research has demonstrated that the inherent reactivity differences between C-Br and C-F bonds can be exploited to achieve selective coupling [12].

Studies have shown that under carefully controlled conditions, palladium catalysts preferentially undergo oxidative addition to the C-Br bond, leaving the C-F bond intact [12]. This selectivity is attributed to the relative bond strengths (C-F bonds being significantly stronger than C-Br bonds) and the electronic properties of the respective carbon-halogen bonds [12]. By leveraging these differences, researchers have developed protocols that allow for the selective introduction of the pyrrolidine moiety while maintaining the fluoro substituent for potential further functionalization [12].

Microwave-Assisted Synthesis and Process Intensification

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields in the preparation of heterocyclic compounds, including 2-(3-bromo-5-fluorophenyl)pyrrolidine [16] [17]. This technology offers significant advantages over conventional heating methods, including more efficient energy transfer, reduced reaction times, and often enhanced selectivity [16].

Principles and Advantages of Microwave Synthesis

Microwave irradiation provides direct energy transfer to reaction components through dielectric heating mechanisms, resulting in rapid and uniform heating throughout the reaction mixture [16] [18]. This contrasts with conventional heating methods, which rely on conductive heat transfer from external sources [18]. For the synthesis of 2-(3-bromo-5-fluorophenyl)pyrrolidine, microwave technology offers several key advantages:

- Dramatically reduced reaction times (often from hours to minutes)

- Higher yields and improved product purity

- Enhanced regioselectivity and stereoselectivity

- Ability to perform reactions under solvent-free or reduced-solvent conditions

- Potential for continuous-flow processing [16] [17] [18]

Microwave-Assisted Pyrrolidine Functionalization

Research has demonstrated the effectiveness of microwave irradiation in facilitating various transformations relevant to the synthesis of 2-(3-bromo-5-fluorophenyl)pyrrolidine [16] [19]. One particularly valuable application involves the microwave-assisted N-arylation of pyrrolidines with halogenated aryl compounds [16]. Under microwave conditions, these reactions typically proceed in significantly shorter times and with higher yields compared to conventional heating methods [19].

| Reaction Type | Conventional Conditions | Microwave Conditions | Yield Improvement (%) | Time Reduction Factor |

|---|---|---|---|---|

| N-Arylation | 8-12h, 90°C | 10-20min, 150°C | 15-25 | 24-72x |

| C-H Activation | 24h, 100°C | 30-45min, 180°C | 10-20 | 32-48x |

| Cyclization | 6-10h, 80°C | 5-15min, 120°C | 20-30 | 24-120x |

| Cross-coupling | 12-24h, 85°C | 15-30min, 130°C | 15-25 | 24-96x |

Table 3: Comparison of conventional versus microwave heating for key transformations in 2-(3-bromo-5-fluorophenyl)pyrrolidine synthesis [16] [17] [19]

Process Intensification Strategies

Process intensification for the synthesis of 2-(3-bromo-5-fluorophenyl)pyrrolidine involves the integration of multiple synthetic steps into streamlined, continuous processes [17] [20]. Microwave technology plays a crucial role in this approach by enabling rapid transformations that can be performed sequentially or in tandem [20]. Research has demonstrated several effective process intensification strategies:

- One-pot, multi-component reactions that combine pyrrolidine formation and arylation steps

- Tandem N-arylation/functionalization sequences

- Continuous-flow microwave reactors for scaled production

- Solvent-free or minimal-solvent conditions to reduce waste and purification requirements [17] [20] [19]

Studies have shown that microwave-assisted one-pot, three-component reactions can efficiently produce pyrrolidine derivatives in high yields [16]. For example, the reaction of appropriate amino acids with paraformaldehyde and 3-bromo-5-fluorophenyl precursors under microwave conditions has been reported to yield the target compound in 70-85% yield within 30-60 minutes, compared to conventional methods requiring 6-8 hours and providing lower yields (50-65%) [16] [19].

Green Chemistry Approaches in Pyrrolidine Functionalization

The development of environmentally benign methodologies for the synthesis of 2-(3-bromo-5-fluorophenyl)pyrrolidine aligns with the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and employ safer reagents and solvents [21] [22]. These approaches are increasingly important in both academic research and industrial applications [21].

Aqueous-Phase Reactions

Water-based reaction systems represent a significant advancement in green chemistry approaches to pyrrolidine functionalization [21] [23]. Research has demonstrated that certain transformations relevant to the synthesis of 2-(3-bromo-5-fluorophenyl)pyrrolidine can be performed effectively in aqueous media or water-organic solvent mixtures [23]. These methods offer several advantages:

- Elimination or reduction of hazardous organic solvents

- Enhanced reaction rates due to the "on-water" effect

- Simplified product isolation and purification

- Reduced environmental impact [21] [23]

Studies have shown that N-alkylation of pyrrolidine with appropriate 3-bromo-5-fluorophenyl precursors can be achieved in water-ethanol mixtures using potassium carbonate as a base [23]. This approach typically yields the desired product in 50-65% yield, which is comparable to traditional methods while significantly reducing the environmental footprint [23].

Catalyst Recycling and Heterogeneous Catalysis

The development of recyclable catalytic systems represents another important green chemistry approach for the synthesis of 2-(3-bromo-5-fluorophenyl)pyrrolidine [21] [24]. Heterogeneous catalysts, including supported palladium species and metal-organic frameworks, have been investigated for various transformations relevant to pyrrolidine functionalization [24]. These catalytic systems offer several advantages:

- Easy separation from reaction mixtures

- Potential for multiple reuse cycles

- Reduced metal contamination in the final product

- Applicability to continuous-flow processes [21] [24]

Research has demonstrated that palladium nanoparticles supported on various materials, including silica, carbon, and polymeric resins, can effectively catalyze cross-coupling reactions for the synthesis of 2-(3-bromo-5-fluorophenyl)pyrrolidine [24]. These catalysts typically maintain high activity for 5-10 reaction cycles, with only modest decreases in yield (3-5% per cycle) [24].

Solvent-Free and Alternative Solvent Systems

The elimination or replacement of traditional organic solvents represents a key strategy in green chemistry approaches to pyrrolidine functionalization [21] [25]. Several alternative approaches have been investigated:

- Solvent-free reactions performed under neat conditions or with minimal liquid additives

- Use of bio-derived solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether

- Application of ionic liquids as reaction media

- Supercritical carbon dioxide as a reaction medium [21] [25] [26]

| Solvent System | Green Metrics | Yield (%) | Reaction Time | Waste Factor |

|---|---|---|---|---|

| Traditional (DMF) | High E-factor | 75-85 | 8-12h | 15-25 |

| Water-Ethanol (1:1) | Low toxicity | 65-75 | 4-6h | 5-8 |

| 2-MeTHF | Bio-derived | 70-80 | 6-8h | 7-10 |

| Solvent-free | Minimal waste | 60-70 | 1-2h | 2-4 |

| Ionic liquid | Recyclable | 75-85 | 3-5h | 3-6 |

Table 4: Comparison of different solvent systems for green synthesis of 2-(3-bromo-5-fluorophenyl)pyrrolidine [21] [25] [26]

Biocatalytic Approaches

Enzymatic and whole-cell biocatalytic methods represent emerging green chemistry approaches for the synthesis of complex heterocycles, including pyrrolidine derivatives [21] [24]. While these methods are still in the early stages of development for the specific synthesis of 2-(3-bromo-5-fluorophenyl)pyrrolidine, research has demonstrated the potential of various enzyme classes:

The solubility characteristics of 2-(3-Bromo-5-fluorophenyl)pyrrolidine are significantly influenced by its unique structural features, which combine hydrophilic and lipophilic properties. The compound exhibits a molecular formula of C₁₀H₁₁BrFN with a molecular weight of 244.10-244.11 g/mol [1] [2]. The presence of both bromine and fluorine substituents on the phenyl ring, coupled with the basic pyrrolidine nitrogen, creates a complex polarity profile that affects its dissolution behavior.

Table 3.1.1: Partition Coefficient and Solubility Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| LogP (octanol/water) | 2.6 | XLogP3-AA computed [3] |

| pKa (predicted) | 9.31±0.10 | ChemicalBook prediction [1] |

| Water solubility | Low (estimated) | Structural inference |

| Organic solvent solubility | High (expected) | Halogenated aromatic character |

| Lipophilicity index | Moderate to high | Halogen substituent effects |

The computed LogP value of 2.6 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics typical of bioactive compounds [3]. This value positions the compound within the optimal range for pharmaceutical applications, where LogP values between 1-4 are generally considered favorable for drug-like properties [4]. The predicted pKa of 9.31±0.10 indicates that the pyrrolidine nitrogen exists primarily in its protonated form under physiological conditions, which significantly impacts its solubility profile and biological activity [1].

The partition coefficient analysis reveals that 2-(3-Bromo-5-fluorophenyl)pyrrolidine demonstrates enhanced lipophilicity compared to unsubstituted pyrrolidine derivatives due to the presence of halogen atoms [5]. The bromine atom at the 3-position contributes significantly to the compound's hydrophobic character, while the fluorine atom at the 5-position provides additional electronic effects that modulate both lipophilicity and metabolic stability .

Solubility behavior studies of structurally related compounds indicate that halogenated pyrrolidine derivatives typically exhibit limited water solubility but demonstrate excellent solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and dichloromethane [7] . The amphiphilic nature of the compound, arising from the basic nitrogen center and the halogenated aromatic ring, suggests potential for forming stable solutions in mixed solvent systems.

Table 3.1.2: Comparative Solubility Analysis with Structural Analogs

| Compound | Water Solubility | Organic Solvent Solubility | LogP | Reference |

|---|---|---|---|---|

| 2-(3-Bromo-5-fluorophenyl)pyrrolidine | Low (estimated) | High | 2.6 | Current study |

| 1-(3-Bromo-5-fluorophenyl)pyrrolidine | Low | High | ~2.5 | [8] [9] |

| 2-(5-Bromo-2-fluorophenyl)pyrrolidine | Low | High | ~2.4 | [7] [10] |

| Pyrrolidine (parent) | High | Moderate | 0.46 | Literature |

The enhanced lipophilicity of halogenated derivatives compared to the parent pyrrolidine demonstrates the significant impact of aromatic substitution on physicochemical properties. The strategic placement of bromine and fluorine atoms creates an optimal balance between lipophilicity and polar interactions, which is crucial for biological activity and membrane permeability [11].

Thermal Stability Assessment via Thermogravimetric Analysis

Thermal stability analysis of 2-(3-Bromo-5-fluorophenyl)pyrrolidine provides critical insights into its decomposition behavior and thermal processing limitations. While direct thermogravimetric analysis (TGA) data for this specific compound are not available in the literature, extrapolation from related pyrrolidine derivatives and halogenated aromatic compounds provides valuable predictive information about its thermal characteristics.

Pyrrolidine thermal decomposition studies conducted at elevated temperatures (900-1400 K) using shock tube methodology reveal that the five-membered ring undergoes direct cleavage to produce various decomposition products including ethylene, propylene, hydrogen cyanide, and acetonitrile [12] [13]. The thermal stability of halogenated pyrrolidine derivatives is expected to be enhanced compared to the parent compound due to the electron-withdrawing effects of the halogen substituents, which stabilize the aromatic ring system [14] [15].

Table 3.2.1: Predicted Thermal Decomposition Parameters

| Parameter | Value Range | Basis for Prediction |

|---|---|---|

| Initial decomposition temperature | 200-250°C | Halogenated aromatic stability |

| Major weight loss onset | 250-350°C | Pyrrolidine ring cleavage |

| Complete decomposition | 400-500°C | Carbon-halogen bond stability |

| Char residue | 5-15% | Aromatic carbon retention |

The thermal decomposition pathway of 2-(3-Bromo-5-fluorophenyl)pyrrolidine is anticipated to proceed through multiple stages based on bond dissociation energies and thermal stability data from analogous compounds [16] . The initial stage (200-250°C) likely involves loss of volatile impurities and potential dehydrogenation reactions. The primary decomposition stage (250-350°C) would involve pyrrolidine ring opening and subsequent fragmentation, while the final stage (350-500°C) encompasses carbon-halogen bond cleavage and complete oxidative degradation.

Comparative analysis with structurally related compounds reveals that bromofluorophenyl derivatives typically exhibit enhanced thermal stability compared to non-halogenated analogs [18] [14]. The differential scanning calorimetry (DSC) behavior of analogous halogenated mandelic acids shows distinct endothermic peaks corresponding to crystal transitions and decomposition events, suggesting similar thermal behavior for the target compound [18].

Table 3.2.2: Thermal Analysis Data from Related Compounds

| Compound Class | TGA Onset (°C) | Principal Decomposition Products | Reference |

|---|---|---|---|

| Pyrrolidine derivatives | 200-300 | HCN, C₂H₄, C₃H₆, CH₃CN | [12] [16] |

| Bromofluorophenyl compounds | 150-250 | ArF, ArBr, CO₂ | [18] [14] |

| Halogenated aromatics | 180-280 | HX, aromatic fragments | [15] [18] |

| Fmoc-protected derivatives | >150 | CO₂, fluorenyl fragments | [14] |

The presence of both bromine and fluorine substituents creates competing thermal degradation pathways, with C-Br bonds typically being weaker than C-F bonds [15] [5]. This differential stability suggests that bromine elimination may occur preferentially during initial thermal stress, followed by fluorine loss at higher temperatures. The pyrrolidine nitrogen may undergo protonation/deprotonation equilibria during heating, potentially catalyzing ring-opening reactions through acid-base mechanisms.

Crystallinity Evaluation Through Differential Scanning Calorimetry

Differential scanning calorimetry (DSC) analysis provides essential information about the crystalline properties, phase transitions, and thermal behavior of 2-(3-Bromo-5-fluorophenyl)pyrrolidine. While specific DSC data for this compound are not available in the current literature, systematic analysis of related halogenated pyrrolidine derivatives and aromatic compounds enables prediction of its thermal characteristics and crystalline behavior.

The crystalline nature of halogenated organic compounds is significantly influenced by intermolecular interactions, including halogen bonding, π-π stacking, and hydrogen bonding capabilities [19] [18]. The presence of bromine and fluorine atoms in 2-(3-Bromo-5-fluorophenyl)pyrrolidine creates multiple opportunities for specific intermolecular interactions that can stabilize particular crystal forms and influence melting behavior.

Table 3.3.1: Predicted DSC Thermal Events

| Thermal Event | Temperature Range (°C) | Enthalpy Change | Physical Process |

|---|---|---|---|

| Glass transition | 40-80 | Small endothermic | Molecular mobility onset |

| Crystal transition | 80-120 | ±5-15 J/g | Polymorphic transformation |

| Melting point | 120-180 | 20-40 J/g | Crystal lattice disruption |

| Decomposition onset | 200-250 | Large endothermic | Chemical degradation |

Crystal structure analysis of related 4-(3-bromophenyl)pyrimidin-2-amine compounds reveals orthorhombic crystal systems with specific halogen bonding interactions that contribute to crystal stability [19]. Similar crystallographic behavior is anticipated for 2-(3-Bromo-5-fluorophenyl)pyrrolidine, where the bromine atom may participate in halogen bonding while the fluorine atom contributes to dipole-dipole interactions.

The differential scanning calorimetry profile of halogenated mandelic acid derivatives demonstrates characteristic endothermic peaks corresponding to co-crystal decomposition and phase transitions [18]. These studies indicate that bromofluoro-substituted aromatic compounds typically exhibit complex thermal behavior with multiple transition events before reaching decomposition temperatures.

Table 3.3.2: Crystallinity Parameters from Analogous Compounds

| Compound Type | Melting Point (°C) | Crystal System | Intermolecular Interactions | Reference |

|---|---|---|---|---|

| Bromophenyl pyrimidines | 180-220 | Orthorhombic | Halogen bonding, π-π stacking | [19] |

| Fluorophenyl derivatives | 120-160 | Various | Dipole interactions, H-bonding | [18] |

| Pyrrolidine crystals | 80-140 | Variable | N-H hydrogen bonding | Literature |

| Halogenated mandelic acids | 150-200 | Specific forms | Carboxyl H-bonding, halogen contacts | [18] |

The crystallization behavior of 2-(3-Bromo-5-fluorophenyl)pyrrolidine is expected to be influenced by the conformational flexibility of the pyrrolidine ring and the rotational freedom around the phenyl-pyrrolidine bond. DSC analysis would likely reveal multiple thermal events corresponding to different crystal polymorphs or solvated forms, particularly if crystallized from polar solvents [20].

Crystallinity evaluation through DSC is particularly important for understanding the solid-state stability and processing characteristics of pharmaceutical compounds. The thermal analysis data suggest that 2-(3-Bromo-5-fluorophenyl)pyrrolidine may exist in multiple crystalline forms, each with distinct thermal signatures that can be characterized through careful DSC methodology [18].

Spectrofluorimetric Analysis of Electronic Transition Properties

The spectrofluorimetric properties of 2-(3-Bromo-5-fluorophenyl)pyrrolidine arise from its conjugated aromatic system modified by halogen substituents and the electron-donating pyrrolidine moiety. The electronic transitions in this compound involve π→π* transitions within the benzene ring system, potentially modified by charge transfer interactions between the aromatic ring and the nitrogen-containing heterocycle.

Halogen substitution significantly affects the electronic properties of aromatic compounds through both inductive and mesomeric effects [5] [22]. The bromine atom at the 3-position acts as an electron-withdrawing group through inductive effects while providing weak electron donation through resonance. Conversely, the fluorine atom at the 5-position demonstrates strong electron-withdrawing character through both inductive and resonance mechanisms, creating a complex electronic environment that influences fluorescence properties.

Table 3.4.1: Predicted Spectrofluorimetric Parameters

| Spectroscopic Property | Expected Value/Range | Contributing Factors |

|---|---|---|

| Excitation wavelength (λex) | 280-320 nm | Aromatic π→π* transitions |

| Emission wavelength (λem) | 320-380 nm | Stokes shift, halogen effects |

| Quantum yield (Φf) | 0.1-0.5 | Heavy atom quenching, substitution |

| Fluorescence lifetime | 1-10 ns | Intersystem crossing rate |

| Solvent sensitivity | High | Polar/nonpolar environment effects |

The heavy atom effect introduced by the bromine substituent is expected to enhance intersystem crossing rates, potentially reducing fluorescence quantum yields while increasing phosphorescence contributions [23] [24]. This phenomenon is well-documented in halogenated aromatic compounds, where heavy halogens promote spin-orbit coupling and facilitate transitions between singlet and triplet states [25].

Fluorescence studies of related pyrrolidine-containing compounds demonstrate significant solvent-dependent emission characteristics [23]. The basic nitrogen center in the pyrrolidine ring can undergo protonation equilibria that dramatically affect the electronic distribution and consequently the fluorescence properties. In polar protic solvents, protonation of the nitrogen may lead to enhanced fluorescence intensity through increased charge separation and reduced non-radiative decay pathways.

Table 3.4.2: Electronic Transition Analysis

| Transition Type | Energy Range (eV) | Wavelength Range (nm) | Assignment |

|---|---|---|---|

| S₀→S₁ (π→π*) | 3.5-4.2 | 295-355 | Aromatic excitation |

| S₀→S₂ (π→π*) | 4.2-5.0 | 248-295 | Higher energy aromatic |

| Charge transfer | 2.8-3.5 | 355-443 | N→Ar electron transfer |

| Vibronic structure | Fine structure | Multiple peaks | Vibrational coupling |

The spectrofluorimetric behavior of halogenated aromatic compounds is highly sensitive to environmental factors including temperature, pH, and solvent polarity [26] [24]. Studies on fluorinated aromatic systems reveal that fluorine substitution can lead to significant bathochromic shifts in both absorption and emission spectra due to stabilization of excited states through mesomeric interactions [25].

Comparative analysis with structurally related compounds suggests that 2-(3-Bromo-5-fluorophenyl)pyrrolidine may exhibit dual fluorescence behavior, with emission from both locally excited states and charge transfer states [27]. The relative intensities of these emissions would depend on solvent polarity and temperature, providing valuable information about the compound's microenvironment and potential applications as a fluorescent probe.